molecular formula C21H28N6O2 B4050475 4-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-6-(4-phenyl-1-piperazinyl)pyrimidine

4-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-6-(4-phenyl-1-piperazinyl)pyrimidine

Cat. No.: B4050475
M. Wt: 396.5 g/mol
InChI Key: OQOUUIGTOSQIBY-UHFFFAOYSA-N
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Description

4-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-6-(4-phenyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C21H28N6O2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.22737416 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-anoxic and Anti-lipid Peroxidation Activities

Novel 4-arylpyrimidine derivatives, including 4-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-6-(4-phenyl-1-piperazinyl)pyrimidine, were synthesized and evaluated for their anti-anoxic (AA) activity in mice. These compounds showed significant AA activity and effectiveness against anti-lipid peroxidation (ALP), as well as providing protection against arachidonate-induced cerebral edema in rats. This suggests a potential application in cerebral protective strategies (Kuno et al., 1992).

Structural and Hydrogen Bond Analysis

The structural analysis of a related compound, piperidinium 6-amino-3-methyl-5-nitroso-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide, reveals intricate hydrogen bonding patterns that contribute to its stability. This detailed understanding of hydrogen bonding interactions could inform the design of new drugs with enhanced efficacy and stability (Orozco et al., 2009).

Antiemetic Agents Selection

A series of new 4-piperazinopyrimidines bearing a methylthio substituent in the pyrimidine ring were synthesized and exhibited a broad pharmacological profile, including antiemetic, tranquilizing, and analgesic properties. This highlights the potential of this compound and its derivatives in developing new therapeutic agents (Mattioda et al., 1975).

Corrosion Inhibition on Iron

Piperidine derivatives, including structures related to this compound, were studied for their corrosion inhibition properties on iron. These compounds demonstrated significant efficacy in protecting iron from corrosion, suggesting applications in industrial processes and materials science (Kaya et al., 2016).

Platelet Aggregation Inhibition

Piperazinyl-glutamate-pyrimidines, which include compounds structurally similar to the subject molecule, were identified as potent P2Y12 antagonists capable of inhibiting platelet aggregation. This pharmacological activity indicates their potential use in preventing thrombotic events (Parlow et al., 2009).

Properties

IUPAC Name

4-methyl-2-(4-methylpiperidin-1-yl)-5-nitro-6-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-16-8-10-26(11-9-16)21-22-17(2)19(27(28)29)20(23-21)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h3-7,16H,8-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOUUIGTOSQIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.